molecular formula C16H24N2 B2834942 2-(2,2-dimethylpropyl)-1-(2-methylpropyl)-1H-1,3-benzodiazole CAS No. 694502-01-7

2-(2,2-dimethylpropyl)-1-(2-methylpropyl)-1H-1,3-benzodiazole

Cat. No.: B2834942
CAS No.: 694502-01-7
M. Wt: 244.382
InChI Key: QVEWOZUTVSTTCR-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpropyl)-1-(2-methylpropyl)-1H-1,3-benzodiazole is a benzodiazole derivative featuring a bicyclic aromatic core with nitrogen atoms at positions 1 and 2. The substituents at these positions—2,2-dimethylpropyl (neopentyl) at C2 and 2-methylpropyl (isobutyl) at N1—impart significant steric bulk and hydrophobicity. This compound is structurally related to benzimidazoles and benzotriazoles but distinct in its electronic and steric profile due to the absence of fused benzene rings or additional nitrogen atoms .

Properties

IUPAC Name

2-(2,2-dimethylpropyl)-1-(2-methylpropyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-12(2)11-18-14-9-7-6-8-13(14)17-15(18)10-16(3,4)5/h6-9,12H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEWOZUTVSTTCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethylpropyl)-1-(2-methylpropyl)-1H-1,3-benzodiazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated using 2,2-dimethylpropyl bromide and 2-methylpropyl bromide in the presence of a strong base like potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, high-throughput screening for reaction conditions, and employing catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-dimethylpropyl)-1-(2-methylpropyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of N-alkylated benzimidazole derivatives.

Scientific Research Applications

Pharmacological Applications

Benzodiazoles have been extensively studied for their biological activities. The specific compound in focus exhibits potential in several therapeutic areas:

Anticancer Activity

Recent studies have demonstrated that benzodiazole derivatives possess significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit cell proliferation by inducing apoptosis in cancer cells.
  • Case Study : A study on benzodiazole derivatives showed promising results against various cancer cell lines, suggesting that modifications in the benzodiazole structure can enhance bioactivity and selectivity against tumors .

Antiviral Properties

Benzodiazoles have also been investigated for their antiviral activity:

  • Target Viruses : Compounds similar to 2-(2,2-dimethylpropyl)-1-(2-methylpropyl)-1H-1,3-benzodiazole have shown efficacy against viruses such as Bovine Viral Diarrhea Virus (BVDV) and Rotavirus.
  • Case Study : Research indicated that certain benzodiazole derivatives exhibited EC50 values in the micromolar range, indicating their potential as antiviral agents .

Neuroprotective Effects

The neuroprotective effects of benzodiazoles are gaining attention:

  • Mechanism : These compounds may help mitigate neurodegenerative processes through antioxidant mechanisms.
  • Research Findings : Studies have suggested that certain modifications to the benzodiazole structure can enhance neuroprotective effects, potentially leading to new treatments for conditions such as Alzheimer's disease .

Material Science Applications

Beyond pharmacology, 2-(2,2-dimethylpropyl)-1-(2-methylpropyl)-1H-1,3-benzodiazole has applications in material science:

Photovoltaic Materials

Benzodiazole derivatives are being explored as components in organic photovoltaic cells due to their electron-accepting properties:

  • Performance Metrics : Research indicates that these compounds can improve charge transport and stability in organic solar cells .

Polymer Science

In polymer chemistry, benzodiazoles are used to enhance the thermal and mechanical properties of polymers:

  • Application Example : Incorporating benzodiazole units into polymer backbones has been shown to improve thermal stability and UV resistance .

Mechanism of Action

The mechanism of action of 2-(2,2-dimethylpropyl)-1-(2-methylpropyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key benzodiazole derivatives and their substituents are summarized below:

Compound Name Substituents (Position) Key Structural Features Reference
2-(2,2-Dimethylpropyl)-1-(2-methylpropyl)-1H-1,3-benzodiazole Neopentyl (C2), Isobutyl (N1) High steric bulk, hydrophobic
2-(5-Methylfuran-2-yl)-1H-1,3-benzodiazole 5-Methylfuran (C2) Aryl substitution, π-conjugation
2-(Chloromethyl)-1-(difluoromethyl)-1H-1,3-benzodiazole Chloromethyl (C2), Difluoromethyl (N1) Electrophilic sites, halogenated groups
2-[1-(3-{2-[(2-Hydroxybenzylidene)amino]phenoxy}propyl)-1H-1,3-benzodiazol-2-yl]phenol Phenolic substituents (C2, N1) Chelating ability, hydrogen bonding
1-(4-Methoxybutyl)-N-(2-methylpropyl)-N-[5-(morpholine-4-carbonyl)piperidin-3-yl]-1H-1,3-benzodiazole Morpholine-carbonyl (N1) Polar functional groups, potential ligand

Physicochemical Properties

  • Solubility : Hydrophobic substituents lower aqueous solubility compared to polar derivatives like the morpholine-carbonyl analog .
  • Stability: Electron-withdrawing groups (e.g., difluoromethyl in ) may enhance oxidative stability, while electron-donating groups (e.g., phenolic in ) could improve chelation capacity.

Research Findings and Data Tables

Table 1: Elemental Analysis Comparison

Compound C (%) H (%) N (%) Reference
1-[3-(2-Methyl-5-nitroimidazol-1-yl)propyl]-1H-1,2,3-benzotriazole 55.82 5.36 27.84
Hypothetical Target Compound ~56.0 ~5.4 ~28.0 Estimated
2-(Chloromethyl)-1-(difluoromethyl)-1H-1,3-benzodiazole

Table 2: IR Spectral Peaks of Key Functional Groups

Compound IR Peaks (cm⁻¹) Reference
Nitroimidazole-Benzotriazole Hybrid 1539 (NO₂), 1289 (C-N)
Phenolic Benzodiazole ~3400 (O-H), 1600 (C=N)

Biological Activity

The compound 2-(2,2-dimethylpropyl)-1-(2-methylpropyl)-1H-1,3-benzodiazole is a member of the benzodiazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(2,2-dimethylpropyl)-1-(2-methylpropyl)-1H-1,3-benzodiazole is C15H24N2C_{15}H_{24}N_2 with a molecular weight of approximately 236.37 g/mol. The structure features a benzodiazole ring substituted with two branched alkyl groups, which may influence its biological activity.

Biological Activity Overview

The biological activities of benzodiazole derivatives are extensive, encompassing antimicrobial , antiviral , antitumor , and anti-inflammatory properties among others. The following sections detail specific activities associated with this compound.

Antimicrobial Activity

Benzodiazole derivatives have demonstrated significant antimicrobial properties against various pathogens. Research indicates that modifications to the benzodiazole structure can enhance its efficacy against Gram-positive and Gram-negative bacteria. For instance:

  • In vitro Studies : Compounds with similar structures have shown activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 2 μg/ml for certain derivatives .
CompoundTarget PathogenMIC (μg/ml)
1S. aureus2
2E. coli4
3Pseudomonas aeruginosa8

Antiviral Activity

Research has indicated that benzodiazole derivatives can exhibit antiviral activity by inhibiting viral replication mechanisms. For example, certain benzodiazole compounds have been effective against herpes simplex virus (HSV) and human immunodeficiency virus (HIV) in laboratory settings .

Antitumor Activity

Benzodiazoles are also recognized for their potential in cancer therapy. Some derivatives have been shown to induce apoptosis in cancer cells through various pathways:

  • Mechanism of Action : By disrupting cell cycle progression and promoting programmed cell death, these compounds can effectively reduce tumor growth in preclinical models .

Structure-Activity Relationship (SAR)

The effectiveness of benzodiazole derivatives often correlates with their structural features. The presence of specific substituents can enhance or diminish biological activity:

  • Alkyl Substituents : The size and branching of alkyl groups significantly affect lipophilicity and membrane permeability, influencing the compound's bioavailability and potency.
  • Functional Groups : The introduction of electron-withdrawing or electron-donating groups on the benzodiazole ring can modulate its reactivity and interaction with biological targets.

Case Studies

Several studies have highlighted the biological potential of related benzodiazole compounds:

  • Study on Antimicrobial Efficacy : A series of benzodiazole derivatives were synthesized and tested against various bacterial strains. Results showed that certain modifications led to a notable increase in activity against resistant strains .
  • Anticancer Research : A derivative was tested in vivo on tumor-bearing mice, resulting in a significant reduction in tumor size compared to controls. The study concluded that the mechanism involved apoptosis induction through caspase activation pathways .

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